molecular formula C11H10N2O3S2 B2369781 2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 478247-40-4

2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No.: B2369781
CAS No.: 478247-40-4
M. Wt: 282.33
InChI Key: VTJOMILHYBFNLB-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is a complex organic compound that features both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrimidine derivative with methylsulfanyl and phenylsulfonyl groups under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and water are frequently used, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidine derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Methylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .

Properties

IUPAC Name

5-(benzenesulfonyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-17-11-12-7-9(10(14)13-11)18(15,16)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJOMILHYBFNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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